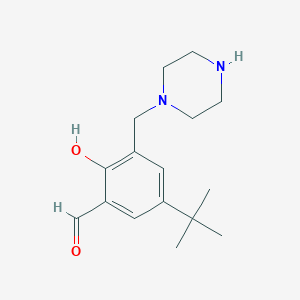![molecular formula C18H18FNO2 B14193983 (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920801-71-4](/img/structure/B14193983.png)
(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to a morpholinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the morpholinone ring or the phenylethyl group is oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group in the morpholinone ring to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound may have potential as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the morpholinone ring may play a crucial role in binding to these targets, leading to modulation of their activity. The phenylethyl group may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
- (6R)-6-(3-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- (6R)-6-(3-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- (6R)-6-(3-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
Comparison:
- Fluorophenyl vs. Chlorophenyl/Bromophenyl: The fluorophenyl group provides unique electronic properties compared to the chlorophenyl and bromophenyl groups, potentially leading to different reactivity and binding affinities.
- Fluorophenyl vs. Methylphenyl: The fluorophenyl group is more electronegative than the methylphenyl group, which can influence the compound’s overall polarity and interactions with molecular targets.
Uniqueness: The presence of the fluorophenyl group in (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one imparts unique electronic and steric properties, making it distinct from its analogs with different substituents. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propiedades
Número CAS |
920801-71-4 |
|---|---|
Fórmula molecular |
C18H18FNO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(6R)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
Clave InChI |
ZIVGOMZNHSWPIN-DYVFJYSZSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC(=CC=C3)F |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


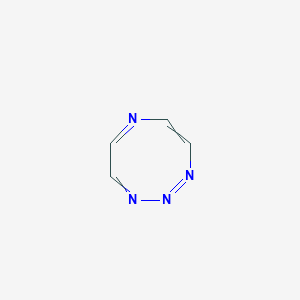



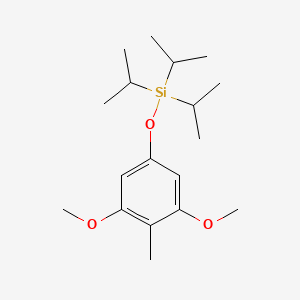
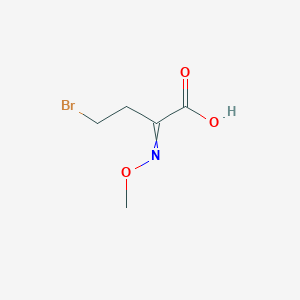

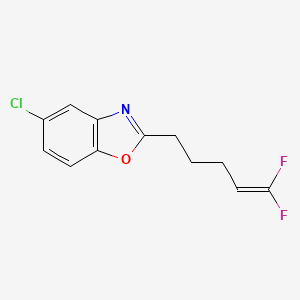
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
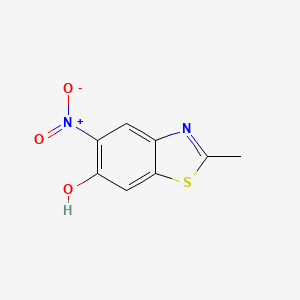

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

